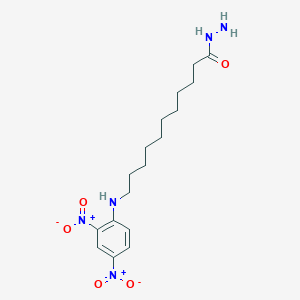

11-(2,4-Dinitroanilino)undecanehydrazide

Descripción

11-(2,4-Dinitroanilino)undecanehydrazide is a synthetic organic compound characterized by a long aliphatic undecane chain linked to a hydrazide group and a 2,4-dinitroanilino moiety. The 2,4-dinitroanilino group is a nitroaromatic structure known for its electron-withdrawing properties, which enhance reactivity in nucleophilic substitution reactions .

Propiedades

IUPAC Name |

11-(2,4-dinitroanilino)undecanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O5/c18-20-17(23)9-7-5-3-1-2-4-6-8-12-19-15-11-10-14(21(24)25)13-16(15)22(26)27/h10-11,13,19H,1-9,12,18H2,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFRJZSFHWSPHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCCCCCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

2,4-Dinitrophenylhydrazine

Structure: Contains a hydrazine group (–NHNH₂) directly attached to the 2,4-dinitrophenyl ring. Reactivity: Widely used as a derivatizing agent for aldehydes and ketones in analytical chemistry due to its ability to form stable hydrazones . Applications: Primarily employed in spectrophotometric detection of carbonyl compounds. Unlike 11-(2,4-dinitroanilino)undecanehydrazide, it lacks a long aliphatic chain, limiting its utility in lipid-based systems.

1-(2,4-Dinitrophenyl)aziridines

Structure: Features an aziridine ring (three-membered amine) linked to the 2,4-dinitrophenyl group. Reactivity: Acts as alkylating agents, undergoing ring-opening reactions under mild acidic conditions to form esters of 2-(2,4-dinitroanilino)ethanol . In contrast, this compound’s hydrazide group may favor metal chelation or conjugation over alkylation.

N-Succinimidyl 6-(2,4-Dinitroanilino)Hexanoate

Structure: Contains a succinimidyl ester and a shorter hexanoate chain. Reactivity: The succinimidyl ester enables efficient conjugation with primary amines in proteins or peptides . Applications: Used as a bioconjugation reagent. The undecane chain in the target compound may offer enhanced solubility in nonpolar environments compared to the hexanoate derivative.

4-(2,4-Dinitroanilino)phenol

Structure: A phenolic derivative with a 2,4-dinitroanilino substituent. Reactivity: Lacks the hydrazide group, reducing its ability to form conjugates. Applications: Primarily a chemical intermediate; its safety profile (e.g., instability under heat) differs from hydrazide-containing analogs .

Structural and Functional Data Table

*Inferred from structural analogs.

Research Findings and Key Differences

- Reactivity: Hydrazide-containing compounds (e.g., this compound) exhibit distinct reactivity compared to aziridines or succinimidyl esters. The hydrazide group enables chelation or slow-release mechanisms, whereas aziridines prioritize DNA alkylation .

- Lipophilicity: The undecane chain in the target compound likely enhances membrane permeability relative to shorter-chain analogs like N-Succinimidyl 6-(2,4-Dinitroanilino)Hexanoate, making it suitable for intracellular delivery .

- However, hydrazide derivatives may offer improved stability over reactive esters or aziridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.